2-Amino-3-(ethylamino)pyrazine

Descripción general

Descripción

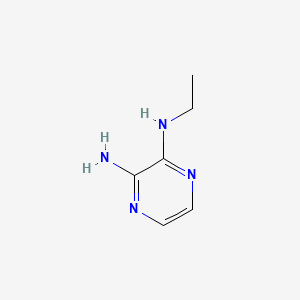

2-Amino-3-(ethylamino)pyrazine is a heterocyclic organic compound with the molecular formula C6H10N4. It is characterized by a pyrazine ring substituted with an amino group at the second position and an ethylamino group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(ethylamino)pyrazine typically involves the reaction of 2,3-dichloropyrazine with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-(ethylamino)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reaction temperature: 50-100°C.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

2-Amino-3-(ethylamino)pyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(ethylamino)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

- 2-Amino-3-(methylamino)pyrazine

- 2-Amino-3-(propylamino)pyrazine

- 2-Amino-3-(butylamino)pyrazine

Comparison: Compared to its analogs, 2-Amino-3-(ethylamino)pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further chemical modifications .

Actividad Biológica

2-Amino-3-(ethylamino)pyrazine is a heterocyclic organic compound with the molecular formula C6H10N4. Its structure consists of a pyrazine ring substituted with an amino group at the second position and an ethylamino group at the third position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2,3-dichloropyrazine with ethylamine under controlled conditions. This reaction is performed in an inert atmosphere at temperatures ranging from 50-80°C to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, potentially by interfering with specific enzymes involved in microbial metabolism. For instance, it may inhibit enzymes critical for cell wall synthesis or metabolic pathways essential for microbial survival.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. In vitro tests have demonstrated that this compound can induce cytotoxicity in several cancer cell lines. For example, it showed potent antiproliferative effects against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Comparison Agent | Reference |

|---|---|---|---|

| HCT116 (Colon Cancer) | 15 | Doxorubicin | |

| HEP2 (Epidermoid) | 20 | Doxorubicin |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. For instance, its inhibitory effect on enzymes involved in microbial growth suggests a competitive inhibition mechanism, where the compound competes with natural substrates for binding sites.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A study published in Chemical Biology evaluated a series of pyrazine derivatives, including this compound, against various cancer cell lines. The results indicated that this compound displayed significant antiproliferative activity, particularly against HCT116 cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial agents, this compound was tested against a panel of bacterial strains. The results showed marked inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(ethylamino)pyrazine in academic laboratories?

A two-step approach is commonly employed: (1) Condensation of ethylamine with a pyrazine carbonyl precursor (e.g., methyl 3-aminopyrazine-2-carboxylate) under reflux in anhydrous ethanol, followed by (2) hydrazonic acid formation via slow addition of hydrazine hydrate. Purification involves recrystallization from ethanol or acetonitrile, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of carbonyl to amine) and reaction time (12–16 hours) . Elemental analysis (C, H, N), IR spectroscopy (N-H stretching at 3300–3400 cm⁻¹), and NMR (δ 7.8–8.2 ppm for pyrazine protons) are critical for validation.

Q. How should researchers address discrepancies in spectral data during pyrazine derivative characterization?

Contradictions in spectral results (e.g., unexpected splitting in NMR peaks or anomalous mass spectrometry fragmentation) require systematic validation:

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-Amino-3-methylpyrazine, mp 170–171°C ).

- Crystallographic confirmation : Use single-crystal X-ray diffraction (employing SHELXL for refinement ) to resolve ambiguities in molecular geometry.

- Computational verification : Optimize molecular geometry via DFT calculations and simulate spectra (e.g., IR, UV-Vis) to match experimental observations .

Q. What crystallographic strategies are effective for resolving amino-substituted pyrazine structures?

High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) is preferred. For twinned crystals or poor diffraction, use SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands to handle twinning. Hydrogen bonding networks (N-H⋯N/O) often stabilize the lattice; these interactions should be explicitly modeled using restraints on bond lengths and angles .

Advanced Research Questions

Q. How do vibronic coupling models explain the photophysical behavior of pyrazine derivatives?

The S₁ and S₂ electronic states of pyrazine derivatives exhibit strong nonadiabatic coupling due to 24 vibrational modes. Multiconfiguration time-dependent Hartree (MCTDH) simulations reveal that out-of-plane bending modes (e.g., ν₁₅ and ν₂₄) dominate ultrafast internal conversion (τ < 50 fs). Researchers should incorporate all 24 modes in Hamiltonian models to reproduce experimental absorption spectra and predict excited-state dynamics .

Q. What methodologies enable the design of redox-active pyrazine-based conductive materials?

Graphite-conjugated pyrazines (GCPs) are synthesized by condensing ortho-phenylenediamine derivatives with graphitic carbon edge planes. Electrocatalytic oxygen reduction activity is tunable by modifying substituents: Electron-withdrawing groups (e.g., -NO₂) enhance pyrazine electrophilicity, increasing turnover frequency by 70×. Characterize catalytic performance via rotating disk electrode (RDE) voltammetry in 0.1 M KOH, correlating kinetic currents with Hammett σₚ constants .

Q. How can environmental persistence of amino-substituted pyrazines be assessed?

Adopt laser ablation mass spectrometry (as used for triazine herbicides ) to simulate photodegradation pathways. Key steps:

- Irradiate solid samples with UV lasers (e.g., 266 nm) in vacuum or buffer gas.

- Monitor decomposition products (e.g., NH₃, CN⁻) via time-of-flight MS.

- Compare fragmentation patterns (e.g., C₆⁺ clusters) to aromatic pollutants like atrazine.

Q. What strategies optimize pyrazine coordination polymers for spintronic applications?

Synthesize Cr(II)-pyrazine frameworks (e.g., CrCl₂(pyrazine)₂) where metal-to-ligand charge transfer creates delocalized electrons on pyrazine bridges. Characterize conductivity via four-probe DC measurements and magnetic coupling via SQUID magnetometry (ferrimagnetic ordering <55 K). Theoretical studies should use periodic DFT with Hubbard U corrections (U ≥ 3 eV for Cr 3d orbitals) .

Q. Methodological Notes

- Spectral Simulations : Use Gaussian 16 with CAM-B3LYP/6-311++G(d,p) for UV-Vis/NMR predictions.

- Electrocatalysis : Normalize RDE data to electrochemical surface area (ECSA) via double-layer capacitance.

- Environmental Testing : Validate laser ablation results with HPLC-MS to quantify degradation intermediates.

Propiedades

IUPAC Name |

3-N-ethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUMDWVJYSYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671895 | |

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-15-0 | |

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.